molecular formula C13H19ClN2O B14918043 n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine

n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine

Cat. No.: B14918043
M. Wt: 254.75 g/mol
InChI Key: ACMLBZFJGAGMEW-UHFFFAOYSA-N
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Description

n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine is a methanamine derivative featuring a 3-chlorobenzyl group and a 4-methylmorpholin-2-yl substituent. This compound has been explored in pharmaceutical research, particularly in patents describing indole- and quinoline-based derivatives for kinase inhibition or anticancer applications . Its structural versatility allows for direct comparisons with analogs differing in substituents, aromatic systems, or functional groups.

Properties

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-(4-methylmorpholin-2-yl)methanamine

InChI

InChI=1S/C13H19ClN2O/c1-16-5-6-17-13(10-16)9-15-8-11-3-2-4-12(14)7-11/h2-4,7,13,15H,5-6,8-10H2,1H3

InChI Key

ACMLBZFJGAGMEW-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)CNCC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine typically involves the following steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 3-chlorobenzyl chloride, is reacted with a suitable amine to form the chlorobenzyl intermediate.

    Morpholine Ring Formation: The intermediate is then subjected to a cyclization reaction with a suitable reagent to form the morpholine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: Research may focus on its potential therapeutic effects and use in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

n-(4-Fluorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine (CAS 1493235-63-4)

  • Structural Difference : Fluorine replaces chlorine at the benzyl para position.
  • Implications :
    • Fluorine’s electronegativity enhances metabolic stability and may alter binding affinity compared to chlorine.
    • Reduced steric bulk compared to chlorine could improve solubility .
  • Applications : Likely investigated for similar therapeutic targets due to structural homology.

1-(1,3-Benzodioxol-5-yl)-N-(3-chlorobenzyl)methanamine (CAS 423736-31-6)

  • Structural Difference : Morpholine is replaced by a benzodioxole ring.
  • The absence of a morpholine ring may reduce hydrogen-bonding capacity, affecting solubility .
  • Applications : Benzodioxole derivatives are common in CNS-targeting drugs, suggesting possible neurological applications.

N-(4-Chlorobenzyl)-1-(4-chlorophenyl)methanamine (Compound 1-44)

  • Structural Difference : Dual 4-chlorophenyl groups instead of morpholine and 3-chlorobenzyl.
  • Implications :
    • Symmetrical chlorination may increase crystallinity but reduce conformational flexibility.
    • Higher halogen content could elevate toxicity risks .
  • Applications: Potential use in materials science or as an intermediate in polyimide synthesis, akin to chlorinated phthalimides .

{4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine (CAS 773869-91-3)

  • Structural Difference : 3-Methylbenzyl replaces 3-chlorobenzyl.
  • Lower molecular weight may improve pharmacokinetic profiles .
  • Applications : Methyl-substituted analogs are often explored for reduced toxicity in lead optimization.

N-(3-Chlorobenzyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine (Compound L1)

  • Structural Difference : Morpholine is replaced by pyridine rings.
  • Implications :
    • Pyridine’s basic nitrogen enhances water solubility and metal-chelating capacity.
    • Increased aromaticity may elevate plasma protein binding .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent Variations Key Functional Groups Potential Applications References
n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine 3-Chlorobenzyl, 4-methylmorpholin-2-yl Morpholine, benzyl chloride Kinase inhibitors, anticancer
n-(4-Fluorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine 4-Fluorobenzyl Fluorine, morpholine Targeted therapeutics
1-(1,3-Benzodioxol-5-yl)-N-(3-chlorobenzyl)methanamine Benzodioxole, 3-chlorobenzyl Benzodioxole, benzyl chloride CNS drugs, metabolic modulators
N-(4-Chlorobenzyl)-1-(4-chlorophenyl)methanamine 4-Chlorobenzyl, 4-chlorophenyl Dual chlorophenyl groups Polymer synthesis, intermediates
{4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine 3-Methylbenzyl Methyl, morpholine Lead optimization, ADME studies

Research Findings and Trends

  • Halogen Effects : Chlorine and fluorine substitutions dominate in medicinal chemistry for tuning lipophilicity and binding interactions. Chlorine’s larger size may enhance steric hindrance, while fluorine improves metabolic stability .
  • Morpholine vs. Heterocycles : Morpholine-containing compounds exhibit balanced solubility and bioavailability, whereas benzodioxole or pyridine substitutions cater to niche applications (e.g., CNS penetration or catalysis) .
  • Patent Trends : The 3-chlorobenzyl motif is recurrent in kinase inhibitors, highlighting its role in targeting ATP-binding pockets .

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